molecular formula C33H44ClN3O6 B11931721 4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride

4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride

Cat. No.: B11931721
M. Wt: 614.2 g/mol
InChI Key: QNNBMSGFNQRUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aplaviroc hydrochloride is a spiro-diketo-piperazine compound that functions as a potent noncompetitive allosteric antagonist of the CCR5 receptor. It was developed by GlaxoSmithKline for the treatment of HIV infection. Aplaviroc hydrochloride specifically targets the CCR5 receptor, which is a crucial entry point for the HIV virus into human cells .

Preparation Methods

The synthesis of aplaviroc hydrochloride involves multiple steps, starting with the formation of the spiro-diketo-piperazine core. The synthetic route typically includes:

    Step 1: Formation of the diketopiperazine ring through cyclization reactions.

    Step 2: Introduction of the butyl and cyclohexyl groups via alkylation reactions.

    Step 3: Attachment of the phenoxybenzoic acid moiety through etherification reactions.

    Step 4: Conversion to the hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Aplaviroc hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the diketopiperazine core, affecting its binding affinity to the CCR5 receptor.

    Substitution: Substitution reactions, particularly on the phenoxybenzoic acid moiety, can lead to the formation of analogs with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions are typically derivatives of aplaviroc hydrochloride with altered chemical and biological properties .

Scientific Research Applications

Mechanism of Action

Aplaviroc hydrochloride exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding is noncompetitive and allosteric, meaning that aplaviroc hydrochloride changes the receptor’s shape, preventing the HIV virus from attaching and entering the cell. The molecular targets involved include the CCR5 receptor and associated signaling pathways that are crucial for HIV entry .

Comparison with Similar Compounds

Aplaviroc hydrochloride is part of a class of compounds known as CCR5 antagonists. Similar compounds include:

    Maraviroc: Another CCR5 antagonist used clinically for HIV treatment. Unlike aplaviroc hydrochloride, maraviroc has been approved for use and has a better safety profile.

    Vicriviroc: A CCR5 antagonist that also showed promise in clinical trials but faced challenges similar to aplaviroc hydrochloride regarding safety concerns.

    TAK-779: An earlier CCR5 antagonist with potent antiviral activity but limited clinical development due to pharmacokinetic issues.

Aplaviroc hydrochloride is unique in its specific binding profile and prolonged receptor occupancy, which distinguishes it from other CCR5 antagonists .

Properties

IUPAC Name

4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNBMSGFNQRUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.